
Hexadecanamide, N-(2,3-dihydroxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanamide, N-(2,3-dihydroxypropyl)- is a chemical compound with the molecular formula C19H39NO3 It is an amide derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a 2,3-dihydroxypropyl group attached to the nitrogen atom of the amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-(2,3-dihydroxypropyl)- can be synthesized through the reaction of hexadecanoic acid with 2,3-dihydroxypropylamine. The reaction typically involves the activation of the carboxylic acid group of hexadecanoic acid, followed by nucleophilic attack by the amine group of 2,3-dihydroxypropylamine. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of Hexadecanamide, N-(2,3-dihydroxypropyl)- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanamide, N-(2,3-dihydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of primary or secondary amines from the amide group.
Substitution: Formation of ethers or esters from the hydroxyl groups.
Aplicaciones Científicas De Investigación
Hexadecanamide, N-(2,3-dihydroxypropyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of Hexadecanamide, N-(2,3-dihydroxypropyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. Specific pathways and targets may vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanamide: Lacks the 2,3-dihydroxypropyl group, resulting in different chemical properties and reactivity.
N-(2-Hydroxyethyl)hexadecanamide: Contains a single hydroxyl group, leading to different solubility and interaction profiles.
N-(2,3-Dihydroxypropyl)octadecanamide: Similar structure but with an octadecanoic acid backbone, affecting its physical and chemical properties.
Uniqueness
Hexadecanamide, N-(2,3-dihydroxypropyl)- is unique due to the presence of two hydroxyl groups on the propyl chain, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
112988-88-2 |
|---|---|
Fórmula molecular |
C19H39NO3 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
N-(2,3-dihydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-16-18(22)17-21/h18,21-22H,2-17H2,1H3,(H,20,23) |
Clave InChI |
SDXILVKMZVEKBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
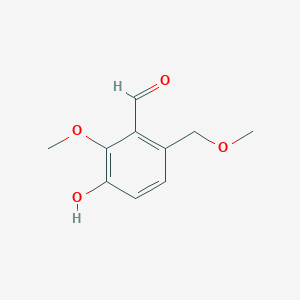
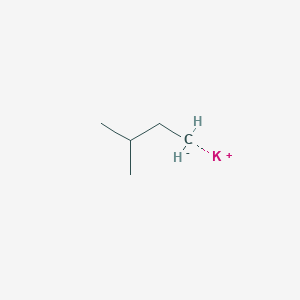
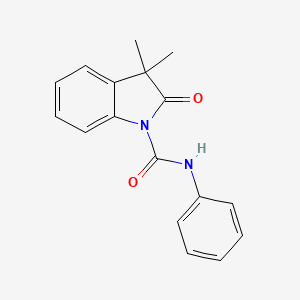
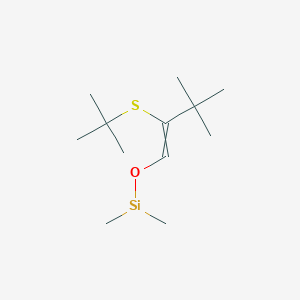
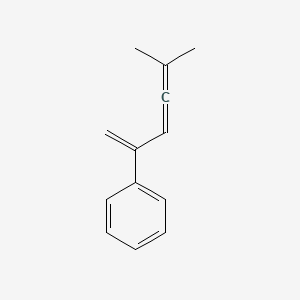
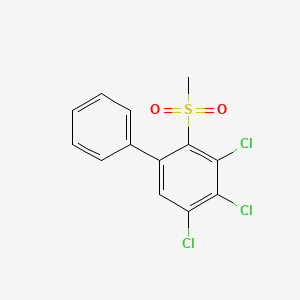
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
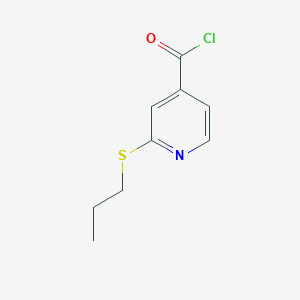
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
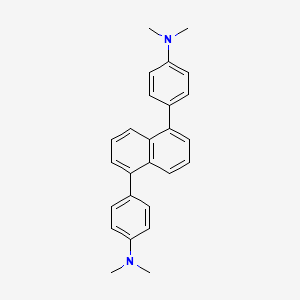
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
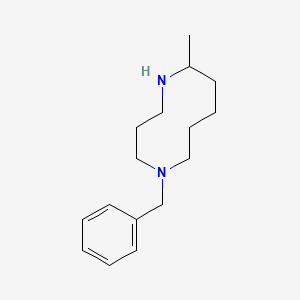
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
